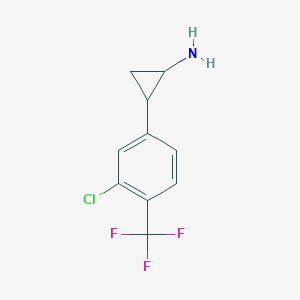

2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine

Descripción

2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H9ClF3N. This compound features a cyclopropane ring attached to an amine group and a phenyl ring substituted with chlorine and trifluoromethyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Propiedades

Fórmula molecular |

C10H9ClF3N |

|---|---|

Peso molecular |

235.63 g/mol |

Nombre IUPAC |

2-[3-chloro-4-(trifluoromethyl)phenyl]cyclopropan-1-amine |

InChI |

InChI=1S/C10H9ClF3N/c11-8-3-5(6-4-9(6)15)1-2-7(8)10(12,13)14/h1-3,6,9H,4,15H2 |

Clave InChI |

ATXDMFMDLLKCPB-UHFFFAOYSA-N |

SMILES canónico |

C1C(C1N)C2=CC(=C(C=C2)C(F)(F)F)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-(trifluoromethyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclopropylamine derivatives.

Substitution: Formation of phenyl derivatives with various substituents replacing the chlorine atom.

Aplicaciones Científicas De Investigación

2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate

- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

- 4-(Trifluoromethyl)benzylamine

Uniqueness

2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine is unique due to the presence of both the cyclopropane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound 2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine is , with a molecular weight of approximately 273.63 g/mol. The structure features a cyclopropane ring substituted with a chlorinated and trifluoromethylated phenyl group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors through various methods, including:

- Cyclopropanation Reactions : Utilizing difluorocarbene or other cyclization agents to form the cyclopropane ring.

- Substitution Reactions : Introducing the chloro and trifluoromethyl groups via electrophilic aromatic substitution.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor activity. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit various cancer cell lines effectively. The following table summarizes the IC50 values of related compounds:

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HCT116 (Colon Cancer) | 8.3 |

| Compound B | KMS-12 BM (Multiple Myeloma) | 640 |

| 2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine | TBD | TBD |

The proposed mechanism of action for 2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine involves:

- Inhibition of Key Kinases : Similar compounds have been identified as inhibitors of kinases involved in cancer progression, such as EGFR and BRAF.

- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

Case Study 1: In Vivo Efficacy

In a study examining the efficacy of cyclopropane derivatives in mouse models, it was found that compounds structurally related to 2-(3-Chloro-4-(trifluoromethyl)phenyl)cyclopropan-1-amine demonstrated significant tumor reduction compared to controls. The study highlighted the potential for these compounds in targeted cancer therapy.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of both chloro and trifluoromethyl groups enhances the biological activity of cyclopropane derivatives. Variations in substituents were correlated with changes in potency against various cancer cell lines, emphasizing the importance of functional group positioning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.